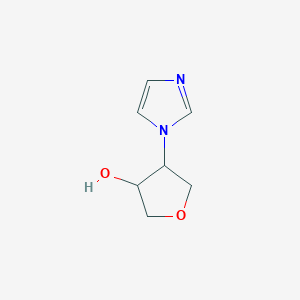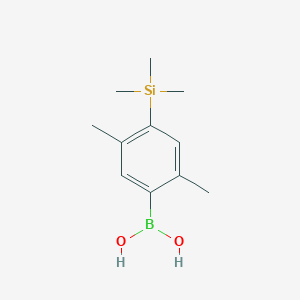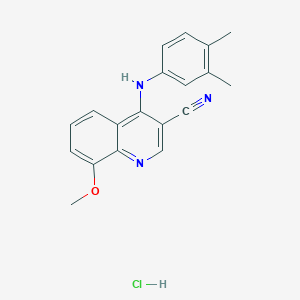
4-(1H-imidazol-1-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-imidazol-1-yl)oxolan-3-ol” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in various studies . For instance, one study reported the synthesis of 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Aplicaciones Científicas De Investigación
Coordination Polymers in Inorganic Chemistry
4-(1H-imidazol-1-yl)oxolan-3-ol: is utilized in the synthesis of coordination polymers, which are structures formed by the assembly of metal ions with organic linkers . These polymers have potential applications in catalysis, drug delivery, gas storage, sensing, and magnetism due to their novel structural architectures and topologies.
Antimicrobial Agents in Medicinal Chemistry
This compound has shown promise in the development of antimicrobial agents. Imidazole derivatives, including those related to 4-(1H-imidazol-1-yl)oxolan-3-ol, are known for their broad range of biological activities, such as antibacterial and antifungal properties . They are particularly effective against various strains of bacteria and fungi, making them valuable in creating new medications.
Synthesis of Functional Molecules
Imidazole rings are key components in functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles, to which 4-(1H-imidazol-1-yl)oxolan-3-ol is related, is crucial for creating molecules used in pharmaceuticals, agrochemicals, and dyes for solar cells .
Anti-Candida Applications
Derivatives of imidazole, like 4-(1H-imidazol-1-yl)oxolan-3-ol, have been studied for their in vitro anti-Candida activity. They have shown to be more potent than traditional treatments like fluconazole, indicating their potential as new anti-Candida agents .
Applications in Materials Science
Imidazole derivatives are used in materials science for the synthesis of iridium triplet emitters in OLED technology. These compounds serve as blue phosphorescent emitters by coordinating to the iridium metal center, highlighting their importance in advanced material applications .
Biotechnological Research
In biotechnology, imidazole-containing compounds are explored for their role in the synthesis of novel heterocyclic compounds with significant biological activities. These activities include antimicrobial, anti-inflammatory, and antitumor effects, which are essential for developing new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-imidazol-1-yl)oxolan-3-ol is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The interaction of 4-(1H-imidazol-1-yl)oxolan-3-ol with its target may result in changes in the activity of the enzyme, potentially influencing the production of nitric oxide .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to the production and regulation of nitric oxide . Nitric oxide plays a key role in various physiological processes, including vasodilation, immune response modulation, and neurotransmission .
Result of Action
Given its target, it may influence the production of nitric oxide, potentially affecting processes such as vasodilation, immune response, and neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)oxolan-3-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions for “4-(1H-imidazol-1-yl)oxolan-3-ol” and related compounds could involve further exploration of their potential therapeutic applications.
Propiedades
IUPAC Name |
4-imidazol-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOWFLVFBVBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)oxolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)


![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)


![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)


![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)